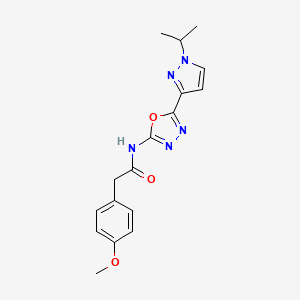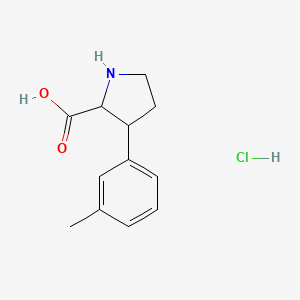
3-(3-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride” is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is characterized by the pyrrolidine ring, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity has also been investigated .Applications De Recherche Scientifique
Extraction and Synthesis Methods
Research has explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents, demonstrating the chemical's importance in the food, pharmaceutical, and biochemical industries. This study emphasizes the optimization of extraction efficiency through variations in TOPO composition and initial acid concentration, which could have implications for the purification or synthesis of related compounds, including pyrrolidine derivatives (Kumar & Babu, 2009).
Antimicrobial and Antimycobacterial Activities
Nicotinic acid hydrazide derivatives, which share a core structural motif with pyrrolidine derivatives, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. This research indicates the potential of pyrrolidine-based compounds in contributing to the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives
A study on the synthesis of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties showed good antimicrobial activity against several bacteria and fungi. This underscores the utility of structurally diverse pyrrolidine derivatives in antimicrobial research (Mickevičienė et al., 2015).
Coordination Polymers and Magnetic Properties
Research into coordination polymers of cobalt(II) and nickel(II) constructed by unsymmetric dicarboxylic acid, including studies on synthesis, structures, and magnetic properties, highlights the potential of pyrrolidine derivatives in materials science and magnetic applications (Niu et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONSWORTHGBZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2668538.png)
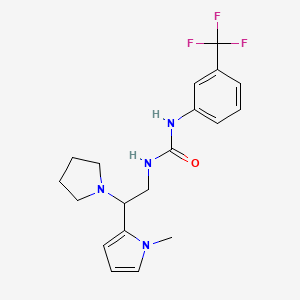
![7-Cyclohexyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2668541.png)
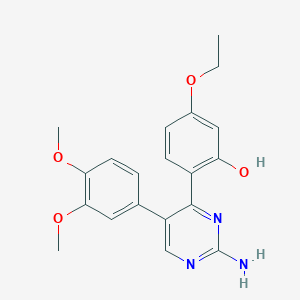

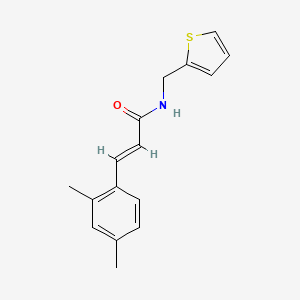

![(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione](/img/structure/B2668549.png)
![N-(2,6-dimethylphenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2668553.png)
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B2668554.png)
![5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2668555.png)
